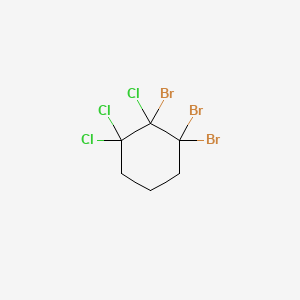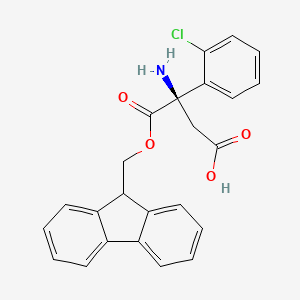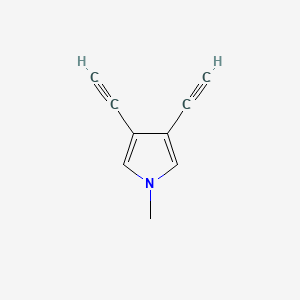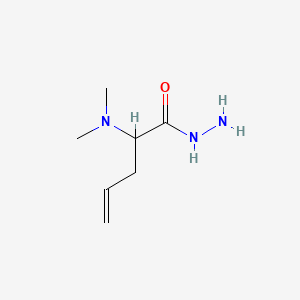
Tribromotrichlorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromotrichlorocyclohexane is a chemical compound with the molecular formula C6H6Br3Cl3 It is a halogenated cyclohexane derivative, characterized by the presence of three bromine atoms and three chlorine atoms attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:
Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.
Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromotrichlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of less halogenated cyclohexane derivatives.
Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.
Applications De Recherche Scientifique
Tribromotrichlorocyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a similar structure but different halogenation pattern.
Tetrabromobisphenol A (TBBPA): A brominated compound used as a flame retardant with different chemical properties.
Uniqueness
Tribromotrichlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it versatile for various applications, distinguishing it from other halogenated compounds.
Propriétés
Numéro CAS |
30554-73-5 |
|---|---|
Formule moléculaire |
C6H6Br3Cl3 |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
1,1,2-tribromo-2,3,3-trichlorocyclohexane |
InChI |
InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2 |
Clé InChI |
XEWVENACMFDEBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)




![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)




![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
